molecular formula C23H18N4O2S B2753286 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide CAS No. 895007-79-1

4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide

Cat. No.: B2753286
CAS No.: 895007-79-1
M. Wt: 414.48
InChI Key: GVCDRCFVPHHYIF-UHFFFAOYSA-N
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Description

This compound belongs to the benzamide class, characterized by a benzothiazole core substituted with an ethoxy group at position 4 and a pyridin-3-ylmethyl moiety.

Properties

IUPAC Name

4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O2S/c1-2-29-19-6-3-7-20-21(19)26-23(30-20)27(15-17-5-4-12-25-14-17)22(28)18-10-8-16(13-24)9-11-18/h3-12,14H,2,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVCDRCFVPHHYIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzo[d]thiazole ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the cyano group: This step might involve nucleophilic substitution reactions using cyanide sources.

    Attachment of the ethoxy group: This can be done through etherification reactions.

    Formation of the benzamide core: This involves the reaction of the benzo[d]thiazole derivative with an appropriate benzoyl chloride.

    Attachment of the pyridin-3-ylmethyl group: This can be achieved through alkylation reactions.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or pyridine moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Amines.

    Substitution products: Halogenated derivatives, substituted benzamides.

Scientific Research Applications

4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways.

    Medicine: Investigation as a potential therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide would depend on its specific biological target. Generally, compounds with similar structures may interact with enzymes, receptors, or other proteins, modulating their activity. The cyano group and the benzamide core are often involved in binding interactions with the target, while the ethoxybenzo[d]thiazole and pyridin-3-ylmethyl groups may enhance specificity and potency.

Comparison with Similar Compounds

Key Structural Variations

The target compound differs from analogs primarily in substituent position and type on the benzothiazole ring. Below is a comparative analysis:

Compound Name Benzothiazole Substituent Pyridyl/Benzamide Modifications Molecular Formula Molecular Weight
4-Cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide 4-ethoxy Cyano at benzamide para position C₂₃H₁₈N₄O₂S 430.48 g/mol
MMV001239 (5-methoxy analog) 5-methoxy Cyano at benzamide para position C₂₂H₁₇N₄O₂S 417.46 g/mol
G856-6976 (4-methoxy analog) 4-methoxy Cyano at benzamide para position C₂₂H₁₆N₄O₂S 400.46 g/mol
G856-6902 (6-methoxy analog) 6-methoxy Cyano at benzamide para position C₂₂H₁₆N₄O₂S 400.46 g/mol
3,4-Dichloro-N-(5-morpholinomethyl-4-pyridin-3-yl thiazol-2-yl)benzamide Morpholinomethyl Dichloro substituents on benzamide C₂₄H₂₂Cl₂N₄O₂S 517.43 g/mol

Physicochemical Properties

  • Steric Effects : The 4-ethoxy substituent may reduce steric hindrance compared to 5- or 6-methoxy analogs, allowing better target binding .

Cytotoxicity and CYP51 Inhibition

  • CYP51 inhibition remains plausible but untested .

Structural Analogs with Known Targets

  • Imatinib Mesylate : Contains a pyridin-3-yl-pyrimidinyl motif and methylpiperazinyl group, demonstrating how substituents influence kinase inhibition. The target compound’s ethoxy group may offer distinct pharmacokinetics .
  • Morpholinomethyl Derivatives (e.g., 4d, 4e ): These compounds show varied bioactivity depending on substituents, highlighting the importance of functional groups in target engagement.

Biological Activity

4-cyano-N-(4-ethoxy-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]benzamide is a complex organic compound classified under benzamides. Its unique structure, featuring a cyano group, a benzothiazole moiety, and a pyridine-derived substituent, suggests significant potential in medicinal chemistry. This article explores its biological activities, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound's IUPAC name indicates a sophisticated arrangement of functional groups that likely contribute to its biological activity. The structural formula can be represented as follows:

C23H18N4O2S\text{C}_{23}\text{H}_{18}\text{N}_{4}\text{O}_{2}\text{S}

Anticancer Potential

Research indicates that compounds with structural similarities to this compound may exhibit anticancer properties. A study on benzothiazole derivatives demonstrated that specific analogs could induce apoptosis in cancer cells by activating procaspase-3 to caspase-3, highlighting the importance of structural features in determining biological efficacy .

Table 1: Anticancer Activity of Related Compounds

CompoundIC50 (μM)Mechanism of Action
8j5.2Procaspase-3 activation
8k6.6Procaspase-3 activation
PAC-1100 ± 4Positive control for apoptosis induction

Enzyme Interaction

The compound's structure suggests potential interactions with various enzymes and receptors. The cyano and benzamide groups are particularly relevant for binding interactions, which may modulate enzyme activity and influence cellular pathways. Studies on similar compounds indicate that the presence of specific functional groups can enhance binding affinity and selectivity towards biological targets.

The mechanism of action for this compound likely involves the modulation of key cellular pathways through enzyme inhibition or receptor interaction. The specific binding sites and the resultant biochemical cascades remain areas for further investigation.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds. The following table highlights some analogs and their unique aspects:

Table 2: Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-cyano-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamideMethyl group instead of ethoxyPotentially different biological activity
4-cyano-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamideVariation in pyridine substitutionDifferent reactivity profiles

Case Studies

Recent studies have focused on the biological evaluation of benzothiazole derivatives bearing pyridine moieties. In vitro assays demonstrated that these compounds could selectively induce apoptosis in cancer cell lines, suggesting that modifications to the benzothiazole structure can significantly impact biological outcomes .

Case Study Example:
In one study, compounds related to our target compound were tested against U937 (procaspase-3 over-expressing) and MCF-7 (procaspase-3 no-expression) cell lines. The findings indicated that the presence of the benzothiazole moiety was crucial for anticancer activity, with selectivity observed in compounds that activated procaspase pathways effectively .

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